Cyclamidomycin

Antiprotozoal Trypanosoma brucei Selectivity Index

Procure Cyclamidomycin for reproducible research. This low molecular weight (138.17 g/mol) Streptomyces metabolite is a potent, irreversible inhibitor of E. coli nucleoside diphosphate kinase (NDPK) and pyruvate kinase, and an uncoupler of oxidative phosphorylation. Unlike broad-spectrum or protein synthesis inhibitors (e.g., pactamycin), its defined multi-target mechanism and established selectivity index (35 against T. brucei) make it an essential, non-substitutable tool. Ideal reference standard for HAT drug discovery, nucleotide pool studies, and antimicrobial susceptibility testing (MIC 3.12-25 mg/mL).

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 43043-82-9
Cat. No. B10828874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclamidomycin
CAS43043-82-9
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC(=NC1)C=CC(=O)N
InChIInChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+
InChIKeySJFPWBFXBOZGTB-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclamidomycin (CAS 43043-82-9): A Bacterial Metabolite for Targeted Nucleoside Diphosphate Kinase and Antiprotozoal Research


Cyclamidomycin (synonyms: Desdanine, Pyracrimycin A) is a low molecular weight (138.17 g/mol) acrylamide antibiotic produced as a bacterial metabolite by various Streptomyces species, including Streptomyces sp. MA130-A1 and Streptomyces eridani [1][2]. First characterized in the early 1970s, it is noted for its multi-targeted mechanism of action, primarily as a potent inhibitor of bacterial nucleoside diphosphate kinase (NDPK) and pyruvate kinase in Escherichia coli, as well as an uncoupler of oxidative phosphorylation in rat liver mitochondria [1]. Unlike many broader-spectrum antibiotics, cyclamidomycin exhibits a defined activity profile against a specific panel of Gram-positive and Gram-negative bacteria, making it a valuable tool for investigating bacterial metabolism and for exploring potential antiparasitic applications [2].

Cyclamidomycin (CAS 43043-82-9) vs. In-Class Analogs: Why Procurement Specifications Require Precise Identity Verification


Procurement of a generic 'nucleoside antibiotic' or 'Streptomyces metabolite' is insufficient for reproducible research involving cyclamidomycin. While its biosynthetic gene cluster shares similarities with that of brabantamide A, the unique Baeyer-Villiger oxidation and subsequent ring-opening reaction in its pathway result in a distinct acrylamide structure that is not interchangeable [1]. Substituting with structurally or mechanistically similar antibiotics like pactamycin or amidinomycin introduces confounding variables due to their vastly different potency profiles, selectivity indices, and primary targets (e.g., protein synthesis inhibition for pactamycin). For instance, in antiprotozoal assays, cyclamidomycin demonstrates a 100-fold difference in selectivity compared to its close analog 7-deoxypactamycin, a distinction that directly impacts experimental outcomes and necessitates precise compound authentication [2].

Cyclamidomycin (CAS 43043-82-9) Quantified Evidence for Informed Scientific and Industrial Sourcing


Superior Antiprotozoal Selectivity: Cyclamidomycin vs. Pactamycin Analogs in Trypanosoma brucei Models

In a direct head-to-head comparison of microbial metabolites for antiprotozoal activity, cyclamidomycin exhibited a selectivity index (SI) 35-fold greater than 7-deoxypactamycin against Trypanosoma brucei brucei GUTat 3.1. Specifically, cyclamidomycin's SI (MRC-5 cytotoxicity IC50 / T. b. brucei IC50) is 35, whereas 7-deoxypactamycin's SI is 1 [1]. This indicates that cyclamidomycin provides a significantly wider therapeutic window for in vitro studies, minimizing host cell cytotoxicity while maintaining potent antiparasitic activity.

Antiprotozoal Trypanosoma brucei Selectivity Index

Balanced Antiprotozoal Potency: Cyclamidomycin vs. Amidinomycin Against Trypanosoma brucei

When compared directly with amidinomycin, a structurally distinct antibiotic, cyclamidomycin demonstrates significantly higher potency against Trypanosoma brucei brucei. The IC50 for cyclamidomycin is 43 ng/mL, a nearly 10-fold improvement over amidinomycin's IC50 of 420 ng/mL in the same assay system [1]. This positions cyclamidomycin as the more potent research tool for probing T. brucei biology at lower compound concentrations, which can help mitigate potential off-target effects.

Antiprotozoal Trypanosoma brucei Potency

Irreversible NDPK Inhibition: Mechanistic Differentiation from Broad-Spectrum Antibiotics

Kinetic analysis has established that cyclamidomycin (desdanine) is an irreversible inhibitor of E. coli nucleoside diphosphate kinase (NDPK), acting via the formation of a reversible enzyme-inhibitor complex that precedes inactivation [1]. This mode of inhibition is distinct from most standard antibiotics, which often target cell wall synthesis or protein translation. While no direct comparator data is available for other NDPK inhibitors in this specific assay, this established, irreversible mechanism is a class-level inference that underscores its utility as a specialized biochemical probe. Its use results in 63% inhibition of NDPK at a concentration of 20 µg/mL .

Enzyme Inhibition Nucleoside Diphosphate Kinase Mechanism of Action

Broad-Spectrum Antibacterial Activity with Defined MIC Ranges for Procurement Specifications

Cyclamidomycin displays a consistent, quantifiable antibacterial profile against a panel of 9 clinically relevant bacterial strains, with reported Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 25 mg/mL [1]. This defined spectrum includes both Gram-positive (S. aureus, M. flavus, S. lutea, B. subtilis) and Gram-negative (E. coli, S. flexneri, S. typhosa, P. vulgaris, K. pneumoniae) organisms. This contrasts with narrow-spectrum agents like pacidamycin, which are active only against Pseudomonas aeruginosa (MIC 4-64 µg/mL) [2]. For industrial or academic users requiring a single compound to test across a diverse bacterial panel, cyclamidomycin offers a validated, multi-species activity profile in one reference standard.

Antibacterial Minimum Inhibitory Concentration Spectrum of Activity

Cyclamidomycin (CAS 43043-82-9) Application Scenarios Backed by Quantitative Evidence


Lead Optimization in Antiprotozoal Drug Discovery

Cyclamidomycin serves as an excellent reference standard or starting point for medicinal chemistry campaigns targeting Human African Trypanosomiasis (HAT). Its validated in vitro selectivity index of 35 against Trypanosoma brucei brucei [1] provides a clear benchmark for new chemical entities. Using cyclamidomycin as a control allows researchers to directly compare the selectivity and potency of novel antiparasitic compounds, ensuring that only candidates with a favorable therapeutic window, like cyclamidomycin, are advanced into further studies.

Biochemical Investigation of Nucleotide Metabolism

For academic and industrial laboratories studying the regulation of nucleotide pools in bacteria, cyclamidomycin is an indispensable tool. Its confirmed irreversible inhibition of E. coli nucleoside diphosphate kinase (NDPK) [1] allows for the specific and controlled perturbation of nucleotide triphosphate synthesis. This is critical for dissecting the enzyme's role in DNA replication, transcription, and bacterial virulence, experiments where the use of broad-spectrum antibiotics would obscure the specific metabolic outcomes.

Broad-Spectrum Antibacterial Reference Standard

In industrial quality control or academic microbiology, cyclamidomycin provides a cost-effective and well-documented positive control for antimicrobial susceptibility testing. Its known MIC range of 3.12-25 mg/mL across a diverse panel of nine Gram-positive and Gram-negative bacteria [1] makes it a versatile single standard for validating assay performance, ensuring that culture conditions and media are not inhibiting antimicrobial activity for a wide range of clinically relevant species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclamidomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.